molecular formula C20H22FNO2 B3804920 [1-(4-fluorobenzyl)-3-piperidinyl](2-methoxyphenyl)methanone

[1-(4-fluorobenzyl)-3-piperidinyl](2-methoxyphenyl)methanone

Cat. No. B3804920
M. Wt: 327.4 g/mol
InChI Key: RUXKFNZBBLVLAZ-UHFFFAOYSA-N
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Description

[1-(4-fluorobenzyl)-3-piperidinyl](2-methoxyphenyl)methanone, commonly known as Fluoromethoxyphenylpiperidine (FMP), is a synthetic compound that has been extensively studied for its potential use in scientific research. This chemical compound belongs to the class of piperidine derivatives and is widely used in the field of neuroscience research due to its ability to interact with the dopamine receptor system.

Mechanism of Action

[1-(4-fluorobenzyl)-3-piperidinyl](2-methoxyphenyl)methanone acts as a partial agonist of the dopamine D3 receptor subtype, which is responsible for the regulation of dopamine release in the brain. The binding of [1-(4-fluorobenzyl)-3-piperidinyl](2-methoxyphenyl)methanone to the dopamine D3 receptor leads to the activation of downstream signaling pathways, resulting in the modulation of dopamine release.
Biochemical and Physiological Effects:
[1-(4-fluorobenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has been shown to have a significant impact on dopamine release in the brain, leading to changes in behavior and cognitive function. Studies have also shown that [1-(4-fluorobenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has the potential to modulate the activity of other neurotransmitter systems, including the serotonin and glutamate systems.

Advantages and Limitations for Lab Experiments

[1-(4-fluorobenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has several advantages for use in scientific research, including its high selectivity for the dopamine D3 receptor subtype and its ability to modulate dopamine release in the brain. However, the limitations of [1-(4-fluorobenzyl)-3-piperidinyl](2-methoxyphenyl)methanone include its relatively low potency and its potential for off-target effects on other neurotransmitter systems.

Future Directions

There are several future directions for research on [1-(4-fluorobenzyl)-3-piperidinyl](2-methoxyphenyl)methanone, including the development of more potent and selective dopamine D3 receptor ligands, the investigation of the role of the dopamine D3 receptor in neurological disorders, and the exploration of the potential therapeutic applications of [1-(4-fluorobenzyl)-3-piperidinyl](2-methoxyphenyl)methanone in the treatment of addiction, schizophrenia, and Parkinson's disease.
Conclusion:
In conclusion, [1-(4-fluorobenzyl)-3-piperidinyl](2-methoxyphenyl)methanone, or [1-(4-fluorobenzyl)-3-piperidinyl](2-methoxyphenyl)methanone, is a synthetic compound that has shown great potential for use in scientific research. Its ability to selectively bind to the dopamine D3 receptor subtype and modulate dopamine release in the brain makes it a valuable tool for investigating the role of the dopamine system in neurological disorders. Further research is needed to fully understand the potential therapeutic applications of [1-(4-fluorobenzyl)-3-piperidinyl](2-methoxyphenyl)methanone and to develop more potent and selective dopamine D3 receptor ligands.

Scientific Research Applications

[1-(4-fluorobenzyl)-3-piperidinyl](2-methoxyphenyl)methanone has been widely used in scientific research for its potential use as a dopamine receptor ligand. This chemical compound has been shown to selectively bind to the dopamine D3 receptor subtype, which is implicated in various neurological disorders, including addiction, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

[1-[(4-fluorophenyl)methyl]piperidin-3-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2/c1-24-19-7-3-2-6-18(19)20(23)16-5-4-12-22(14-16)13-15-8-10-17(21)11-9-15/h2-3,6-11,16H,4-5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUXKFNZBBLVLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2CCCN(C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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